Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group and a methyl group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl ester group can be substituted with other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate, known for its use in heterocyclic synthesis.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of an amino group and a methyl ester group, which provides it with distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-5-4-7(9)10-11(5)6(2)8(12)13-3/h4,6H,1-3H3,(H2,9,10) |
InChI Key |
FVXHJQGBPFSFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)OC)N |
Origin of Product |
United States |
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